2-Cyclopropylethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250975. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

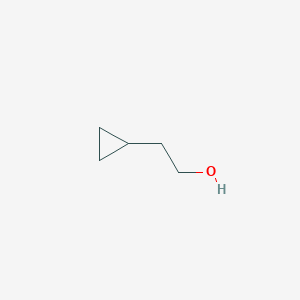

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c6-4-3-5-1-2-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNMJRJMSXZSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180361 | |

| Record name | 1-Cyclopropyl ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-44-1 | |

| Record name | 2-Cyclopropylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropaneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropaneethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopropyl ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPANEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C66TB83XKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylethanol is a primary alcohol featuring a cyclopropyl functional group. This unique structural motif, a three-membered ring, imparts distinct chemical and physical properties that are of interest in various fields, including medicinal chemistry and material science. The inherent ring strain of the cyclopropyl group can influence the molecule's reactivity, metabolic stability, and conformational preferences, making it a valuable building block in the design of novel compounds. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2566-44-1 | [1] |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 137-138 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.4325 - 1.4385 | [2] |

| Flash Point | 47 °C (116.6 °F) | [3] |

| Solubility | Miscible with water | [5] |

| Vapor Pressure | 5.1 ± 0.5 mmHg at 25°C | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H-NMR (Proton NMR) | See Section 4.2 for detailed assignments. | [6] |

| ¹³C-NMR (Carbon NMR) | Predicted chemical shifts are available. | [7][8] |

| GC-MS (Gas Chromatography-Mass Spectrometry) | NIST Number: 342765; Top Peak (m/z): 67; 2nd Highest (m/z): 39; 3rd Highest (m/z): 29 | [1] |

| IR (Infrared) Spectroscopy | Data for structurally similar compounds is available. | [9][10] |

Table 3: Safety and Hazard Information

| Hazard Classification | GHS Pictogram | Hazard Statement(s) |

| Flammable liquids (Category 3) | GHS02 | H226: Flammable liquid and vapor |

| Skin irritation (Category 2) | GHS07 | H315: Causes skin irritation |

| Serious eye irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | GHS07 | H335: May cause respiratory irritation |

Data compiled from PubChem.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of cyclopropylacetaldehyde. The following protocol is adapted from a patented procedure.[11]

Materials:

-

Cyclopropylacetaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diisopropyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Dilute hydrochloric acid

Procedure:

-

In a reaction flask, dissolve cyclopropylacetaldehyde in methanol at room temperature.

-

Slowly add sodium borohydride to the solution over a period of 30 minutes, maintaining the temperature at 25 °C.

-

After the addition is complete, stir the reaction mixture for 1 hour at 25 °C.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with diisopropyl ether (4 x 30 mL).

-

Wash the combined organic extracts with saturated brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis can be purified by fractional distillation or silica gel column chromatography.

3.2.1. Fractional Distillation

Given the boiling point of this compound (137-138 °C), fractional distillation at atmospheric pressure is a suitable method for purification, especially for separating it from lower-boiling solvents and some impurities.

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at approximately 137-138 °C.

3.2.2. Silica Gel Column Chromatography

For higher purity, particularly to remove impurities with similar boiling points, silica gel column chromatography is effective.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Crude this compound

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start with 100% hexane and gradually increase to a 90:10 hexane:ethyl acetate mixture. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

-

Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain pure this compound.

References

- 1. agilent.com [agilent.com]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound | CAS#:2566-44-1 | Chemsrc [chemsrc.com]

- 5. Purification [chem.rochester.edu]

- 6. This compound(2566-44-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. web.uvic.ca [web.uvic.ca]

- 10. benchchem.com [benchchem.com]

- 11. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Cyclopropylethanol (CAS: 2566-44-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylethanol is an organic compound that is gaining interest in the pharmaceutical and chemical industries. Its unique structural features, particularly the presence of a cyclopropyl group, make it a valuable building block in the synthesis of more complex molecules. The cyclopropane ring, the smallest of the cycloalkanes, imparts a notable degree of rigidity and metabolic stability to molecules, which are highly desirable characteristics in drug design.[1][2] The strained three-membered ring also offers unique reactivity, allowing for its strategic incorporation into a variety of molecular scaffolds.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 2566-44-1 | [3] |

| Molecular Formula | C₅H₁₀O | [3] |

| Molecular Weight | 86.13 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 137-138 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Flash Point | 47 °C | |

| Solubility | Soluble in water | [4] |

| Storage Temperature | -20 °C | |

| Refractive Index | 1.471 | [6] |

Spectroscopic Data

While detailed spectral data is limited in publicly available sources, typical spectroscopic characteristics are known. Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

| Spectroscopy | Description | Reference |

| ¹H NMR | Spectral data is available and can be used for structural confirmation. | [7] |

| IR | Infrared spectroscopy can confirm the presence of the hydroxyl group and the cyclopropyl ring. | [8] |

| Mass Spectrometry | Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern. | [8] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of a cyclopropylacetic acid ester.

Experimental Protocol: Synthesis via Reduction of a Cyclopropylacetic Acid Ester

This two-step protocol outlines the synthesis of this compound starting from cyclopropylacetaldehyde.

Step 1: Solvolysis of a 3-cyclopropyl-2,3-epoxypropionic acid ester

A 3-cyclopropyl-2,3-epoxypropionic acid ester is subjected to solvolysis in the presence of a base. The resulting product is then treated with an acid to yield cyclopropylacetaldehyde.[9]

Step 2: Reduction of Cyclopropylacetaldehyde

The cyclopropylacetaldehyde is then reduced to this compound.[9] A detailed example of this reduction is provided below:

-

To a reaction mixture containing 51.7 g (0.61 mole) of cyclopropylacetaldehyde, 5.68 g (0.15 mole) of sodium borohydride was added over 30 minutes.

-

The resulting mixture was stirred at 25°C for 1 hour.

-

The reaction mixture was then neutralized with dilute hydrochloric acid and extracted four times with 30 ml of diisopropyl ether.

-

The combined extracts were washed with 30 ml of saturated salt water, dried over anhydrous sodium sulfate, and condensed.

-

The residue was purified by distillation at 79°C and 60 mmHg (8.0 kPa) to yield 32.5 g (0.38 mole; 63.0% yield) of this compound.[9]

The purification of the final product can be achieved through distillation or silica gel column chromatography.[9]

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The cyclopropyl group is a valuable motif in medicinal chemistry due to its ability to enhance metabolic stability and constrain the conformation of molecules.[10][11][12] While this compound itself is not known to have significant biological activity, it serves as a key building block for the synthesis of more complex, biologically active compounds.

The introduction of a cyclopropyl group can:

-

Increase Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target.[1][12]

-

Improve Metabolic Stability: The cyclopropyl group is less susceptible to metabolic degradation compared to linear alkyl chains, which can lead to a longer in vivo half-life of a drug.[1][10]

-

Reduce Off-Target Effects: By providing a more defined three-dimensional structure, the cyclopropyl group can improve the selectivity of a drug for its intended target, thereby reducing the likelihood of off-target effects.[2][12]

Hypothetical Signaling Pathway Involvement

Derivatives of this compound could be designed to interact with various biological targets, such as enzymes or receptors. For instance, a molecule incorporating the 2-cyclopropylethyl moiety could be synthesized to act as an inhibitor of a specific kinase, a class of enzymes frequently targeted in cancer therapy. The cyclopropyl group could occupy a hydrophobic pocket in the kinase's active site, contributing to the inhibitor's potency and selectivity.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement | Reference |

| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [5] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural and physicochemical properties, conferred by the cyclopropyl group, offer significant advantages in the design of novel therapeutics with enhanced potency, metabolic stability, and selectivity. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its synthesis and potential applications. As the demand for more effective and safer drugs continues to grow, the importance of key building blocks like this compound in medicinal chemistry is expected to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. This compound | 2566-44-1 [sigmaaldrich.com]

- 6. This compound | CAS#:2566-44-1 | Chemsrc [chemsrc.com]

- 7. This compound(2566-44-1) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Cyclopropylethan-1-ol | C5H10O | CID 137642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both - Google Patents [patents.google.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of prevalent synthetic routes for producing 2-cyclopropylethanol, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The guide details various methodologies, presents comparative quantitative data, and includes detailed experimental protocols for key reactions.

Overview of Synthetic Strategies

The synthesis of this compound (C₅H₁₀O) can be achieved through several distinct chemical pathways. The most common strategies involve the reduction of functionalized cyclopropane derivatives, such as carboxylic acid esters or aldehydes, or the nucleophilic opening of epoxides with a cyclopropylmethyl organometallic reagent. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

This guide focuses on three primary, well-documented synthetic routes:

-

Route A: Reduction of Cyclopropylacetic Acid Esters

-

Route B: Reduction of Cyclopropylacetaldehyde

-

Route C: Reaction of a Cyclopropylmethyl Grignard Reagent with an Epoxide

A logical diagram illustrating these convergent pathways is presented below.

An In-depth Technical Guide to 2-Cyclopropylethanol Structural Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a small, rigid, and strained three-membered carbocycle that has garnered significant attention in medicinal chemistry. Its unique stereoelectronic properties can impart profound effects on the pharmacological profile of a molecule. Incorporation of a cyclopropane ring can lead to:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.

-

Improved Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, polarity, and membrane permeability.

-

Novel Biological Activity: The unique electronic nature of the cyclopropane ring can lead to novel interactions with biological targets, resulting in new pharmacological activities.

2-Cyclopropylethanol serves as a simple yet versatile scaffold for the exploration of these properties. Its structural analogs, incorporating various functional groups, offer a rich chemical space for the development of novel therapeutic agents. This guide provides an overview of the synthesis, biological activities, and experimental evaluation of this compound structural analogs.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

Synthesis of the this compound Core

A common method for the preparation of this compound involves the reduction of cyclopropylacetaldehyde. This precursor can be obtained from the solvolysis of a 3-cyclopropyl-2,3-epoxypropionic acid ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclopropylacetaldehyde

-

To a solution of a 3-cyclopropyl-2,3-epoxypropionic acid ester in a suitable solvent (e.g., methanol), a base (e.g., sodium methoxide) is added at room temperature.

-

The reaction mixture is stirred for several hours until the solvolysis is complete.

-

The reaction is then acidified with a dilute acid (e.g., hydrochloric acid) to facilitate the rearrangement to cyclopropylacetaldehyde.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield crude cyclopropylacetaldehyde.

Step 2: Reduction to this compound

-

The crude cyclopropylacetaldehyde is dissolved in a suitable solvent (e.g., ethanol).

-

A reducing agent, such as sodium borohydride, is added portion-wise at 0°C.

-

The reaction mixture is stirred for a few hours at room temperature.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to afford this compound.

Synthesis of Structural Analogs

Structural diversity can be introduced by modifying the hydroxyl group of this compound or by utilizing different cyclopropanation strategies.

-

Ethers and Esters: The hydroxyl group of this compound can be readily converted to ethers and esters through standard Williamson ether synthesis or esterification reactions, respectively.

-

Amines: The alcohol can be converted to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine or azide (followed by reduction) to yield the corresponding 2-cyclopropylethylamine analogs.

-

Functionalized Cyclopropanes: More complex analogs can be synthesized using methods like the Simmons-Smith cyclopropanation of functionalized alkenes or transition-metal-catalyzed reactions of diazo compounds.

Biological Activities and Structure-Activity Relationships (SAR)

While comprehensive biological data for a wide range of simple this compound analogs is not extensively available in the public domain, the broader class of cyclopropane-containing molecules has demonstrated a vast array of biological activities. The following examples illustrate the potential therapeutic applications and highlight key structure-activity relationships.

Enzyme Inhibition

Cyclopropane-containing molecules have been successfully developed as inhibitors of various enzymes. The rigid cyclopropyl group can effectively probe the binding pockets of enzymes, leading to high-affinity interactions.

Table 1: Enzyme Inhibitory Activity of Cyclopropane-Containing Compounds

| Compound Class | Target Enzyme | Key Structural Features | Activity (IC50/Ki) | Reference |

| Bromophenol Derivatives | Carbonic Anhydrase I/II, Acetylcholinesterase | Phenylcyclopropane with bromo and hydroxyl substituents | Ki: 7.8 - 150.2 nM | [1] |

| Dihydroorotate Dehydrogenase Inhibitors | Dihydroorotate Dehydrogenase | Acrylamide with a cyclopropyl group | ED50: 2 - 31 mg/kg (in vivo) | [2] |

Structure-Activity Relationship Insights:

-

The orientation of substituents on the cyclopropane ring can significantly impact binding affinity and selectivity.

-

The electronic properties of the groups attached to the cyclopropane ring can influence interactions with active site residues.

Modulation of Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[3][4][5] Cyclopropane-containing molecules have been investigated as inhibitors of kinases within these pathways.

Workflow for Kinase Inhibition Screening

Figure 1: A general workflow for screening this compound analogs as kinase inhibitors.

PI3K/MAPK Signaling Pathway

Figure 2: Simplified PI3K/MAPK signaling pathway indicating potential targets for this compound analogs.

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent a large family of cell surface receptors that are important drug targets. The introduction of a cyclopropyl group can influence ligand binding and functional activity at GPCRs. While specific data on this compound analogs is scarce, the principles of GPCR ligand design can be applied.

Logical Flow for GPCR Ligand Development

Figure 3: A logical workflow for the development of this compound analogs as GPCR ligands.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The unique properties of the cyclopropane ring can be leveraged to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. While the exploration of simple this compound analogs is still an emerging area, the diverse biological activities of more complex cyclopropane-containing molecules highlight the potential of this structural motif.

Future research in this area should focus on:

-

Systematic Synthesis and Screening: The preparation and comprehensive biological evaluation of a diverse library of this compound ethers, esters, amines, and other simple derivatives.

-

Elucidation of Structure-Activity Relationships: Detailed SAR studies to understand the influence of the position, stereochemistry, and nature of substituents on biological activity.

-

Identification of Novel Biological Targets: Unbiased screening approaches to identify new protein targets and signaling pathways modulated by this class of compounds.

-

Advanced In Vivo Studies: Preclinical evaluation of lead compounds in relevant animal models of disease.

By systematically exploring the chemical space around the this compound core, researchers can unlock new opportunities for the development of the next generation of innovative medicines.

References

- 1. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. It takes two to tango: dual inhibition of PI3K & MAPK in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Cyclopropylethanol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 2-Cyclopropylethanol (CAS No. 2566-44-1), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive resource for the identification and characterization of this compound.

Introduction

This compound is a primary alcohol containing a cyclopropyl group. Its unique structural features give rise to a distinct spectroscopic signature. Understanding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a summary of its key spectroscopic characteristics, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on -OH | Variable (typically 1.0-4.0) | Singlet (broad) | 1H |

| -CH₂-OH | ~3.6 | Triplet | 2H |

| -CH₂- | ~1.5 | Quartet | 2H |

| -CH- (cyclopropyl) | ~0.7 | Multiplet | 1H |

| -CH₂- (cyclopropyl) | ~0.4 | Multiplet | 2H |

| -CH₂- (cyclopropyl) | ~0.1 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂-OH | ~62 |

| -CH₂- | ~38 |

| -CH- (cyclopropyl) | ~10 |

| -CH₂- (cyclopropyl) | ~4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol group, as well as C-H and C-O stretching vibrations. The following data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database[1].

Table 3: Key IR Absorption Bands for this compound[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3670 | Strong, Sharp | O-H stretch (free hydroxyl) |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak, although it may be weak, and characteristic fragment ions resulting from the loss of water, ethene, and other neutral fragments. PubChem provides GC-MS data indicating the most abundant fragment ions.

Table 4: Key Mass Spectrometry Data (m/z) for this compound

| m/z | Relative Intensity | Possible Fragment |

| 67 | High | [C₅H₇]⁺ |

| 39 | Medium | [C₃H₃]⁺ |

| 29 | Low | [C₂H₅]⁺ |

Note: The molecular ion [M]⁺ at m/z 86 would also be expected.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

Instrument Parameters (GC):

-

Gas Chromatograph: A GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: 200 °C for 5 minutes.

-

-

-

Instrument Parameters (MS):

-

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: 2-3 scans/second.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like this compound typically follows a set of sequential and complementary analyses.

Caption: Workflow for the spectroscopic identification of this compound.

This diagram illustrates the typical workflow, starting from the sample, through parallel spectroscopic analyses (IR, NMR, MS), leading to the interpretation of the respective data, and culminating in the final structural confirmation of the molecule. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the compound's identity.

References

Physical properties of 2-Cyclopropylethanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Cyclopropylethanol (CAS No. 2566-55-4), a valuable intermediate in organic synthesis. The data presented is curated for professionals in research and development who require accurate physical constants for process design, reaction modeling, and quality control.

Core Physical Properties

The boiling point and density are fundamental physical constants that are critical for the handling, purification, and reaction scale-up of this compound. The experimentally determined values for these properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 137-138 °C | At 760 mmHg |

| 127.3 °C | At 760 mmHg | |

| Density | 0.975 g/cm³ (Predicted) | Standard Conditions |

| 1.0 g/cm³ | Standard Conditions |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the following are standard, internationally recognized methodologies for determining the boiling point and density of organic liquids.

Boiling Point Determination (Distillation Range)

Methodology: The boiling point of this compound is determined following a procedure analogous to the ASTM D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids .[1][2][3][4]

Principle: This method ascertains the distillation range of a liquid by measuring the temperature of the vapor as the liquid is distilled under controlled conditions.

Detailed Procedure:

-

A measured volume of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a calibrated thermometer.

-

The initial boiling point is recorded as the temperature at which the first drop of distillate falls from the condenser.

-

The final boiling point is the maximum temperature recorded during the distillation.

-

The boiling range provides an indication of the purity of the substance. For a pure compound like this compound, this range is expected to be narrow.

Density Determination

Methodology: The density of this compound is determined using a method consistent with the OECD Guideline 109 for the Testing of Chemicals: Density of Liquids and Solids .[5][6][7][8]

Principle: This guideline outlines several methods for density determination. The most common for liquids are the hydrometer, oscillating densitometer, and pycnometer methods.[5][8] The pycnometer method is highly accurate and suitable for this compound.

Detailed Procedure (Pycnometer Method):

-

A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is brought to a constant, known temperature in a water bath.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Synthetic Workflow: A Key Application

This compound serves as a precursor in the synthesis of other valuable cyclopropane derivatives. A notable application is its conversion to (2-bromo-ethyl)-cyclopropane. The logical workflow for this synthesis is depicted below.

Caption: Synthesis of (2-bromo-ethyl)-cyclopropane.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 8. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

An In-depth Technical Guide on the Stability and Reactivity of 2-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2-cyclopropylethanol, a valuable building block in organic synthesis and drug discovery. The unique combination of a primary alcohol and a cyclopropyl group imparts distinct chemical properties that are of significant interest in the development of novel therapeutics and other fine chemicals. The cyclopropyl moiety can influence a molecule's conformation, metabolic stability, and potency, making this compound and its derivatives attractive synthons.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling, storage, and characterization.

| Property | Value | Reference |

| CAS Number | 2566-44-1 | [2][3][4][5] |

| Molecular Formula | C₅H₁₀O | [2][3][4][5][6] |

| Molecular Weight | 86.13 g/mol | [2][3][4][5] |

| Appearance | Clear, colorless to pale yellow liquid/oil | [6][7] |

| Boiling Point | 137-138 °C at 760 mmHg | [6] |

| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 47 °C | [6] |

| Refractive Index | 1.4325 - 1.4385 | [7] |

| Water Solubility | Miscible | [6] |

| Storage Temperature | Room temperature (sealed, dry) or -20°C | [3][6] |

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. Key spectroscopic information is summarized below.

| Spectrum Type | Availability |

| ¹H NMR | Available[8] |

| ¹³C NMR | Available |

| IR | Available[4] |

| Mass Spectrometry | Available[4] |

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound involves the reduction of a cyclopropylacetic acid derivative.[6] A detailed two-step experimental protocol is provided below. Another patented method involves the reduction of cyclopropylacetaldehyde.[1]

Step 1: Preparation of Methyl Cyclopropylacetate

-

Dissolve cyclopropylacetic acid (1.08 g, 10.57 mmol) in 50 mL of methanol.

-

Cool the solution to 0°C in an ice bath.

-

Under constant stirring, add 5 mL of 96% sulfuric acid dropwise.

-

Allow the solution to stir at room temperature overnight.

-

Pour the reaction mixture into ice water and basify with a 30% ammonium hydrate solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield the oily product (1.1 g, 90% yield). This product can typically be used in the next step without further purification.

Step 2: Preparation of this compound

-

Dissolve sodium (85 mg, 0.004 mmol) in 50 mL of methanol.

-

Add sodium borohydride (8.7 g, 0.23 mol) to the solution.

-

While stirring, add a solution of methyl cyclopropylacetate (3.7 g, 0.032 mol) from Step 1 in 20 mL of methanol dropwise.

-

Reflux the reaction mixture for 6 hours.

-

After cooling, add 300 mL of a saline solution.

-

Extract the crude product with dichloromethane.

-

Dry the combined organic layers with sodium sulfate, filter, and evaporate the solvent to obtain this compound (1.52 g, 55% yield).

Stability

-

Thermal Stability: Cyclopropane rings are known to undergo thermal rearrangement at high temperatures, although the exact temperature depends on the substitution pattern. The presence of the ethanol moiety is unlikely to significantly lower the thermal stability of the cyclopropane ring itself under neutral conditions.

-

Acidic Conditions: Under strong acidic conditions, the cyclopropyl group, especially adjacent to a carbocation, can be susceptible to ring-opening reactions. The protonation of the hydroxyl group to form a good leaving group (water) could initiate such reactions. The "cyclopropylcarbinyl cation" is a key intermediate in such rearrangements, leading to homoallylic or cyclobutyl products.

-

Basic Conditions: this compound is expected to be relatively stable under basic conditions. The hydroxyl group can be deprotonated to form an alkoxide, but the cyclopropane ring is generally unreactive towards bases in the absence of activating groups.

Reactivity

The reactivity of this compound is dictated by its two functional groups: the primary alcohol and the cyclopropane ring.

The primary alcohol in this compound undergoes typical reactions of alcohols.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (cyclopropylacetaldehyde) or carboxylic acid (cyclopropylacetic acid) using a variety of oxidizing agents.

-

Representative Experimental Protocol: Oxidation to Aldehyde (Swern Oxidation)

-

In a flame-dried, three-necked flask under an inert atmosphere, add dichloromethane and oxalyl chloride.

-

Cool the solution to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.

-

After stirring for a few minutes, add a solution of this compound in dichloromethane dropwise.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add triethylamine to quench the reaction and stir for an additional 15 minutes as the mixture warms to room temperature.

-

Perform an aqueous workup to isolate the crude cyclopropylacetaldehyde, which can then be purified by distillation or chromatography.

-

-

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.

-

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) or replaced by a halogen (e.g., using PBr₃ to form 2-(bromoethyl)cyclopropane).[7]

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly under conditions that generate a positive charge adjacent to the ring.

-

Acid-Catalyzed Ring-Opening/Rearrangement: As mentioned under stability, strong acids can catalyze the rearrangement of the cyclopropylcarbinyl system. The nature of the products will depend on the specific acid and reaction conditions.

Analytical Methods

The analysis of this compound and its reaction products is typically performed using standard chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds like this compound and its derivatives. A typical analysis would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) with a temperature gradient to ensure good separation of reactants, products, and byproducts. Mass spectrometry provides structural information for peak identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound and its reaction products. The characteristic upfield signals of the cyclopropyl protons are a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring reactions involving the hydroxyl group, with the appearance or disappearance of the broad O-H stretch around 3300 cm⁻¹ being a key indicator.

Conclusion

This compound is a versatile chemical intermediate with a rich, albeit not fully explored, reactivity profile. While specific quantitative data on its stability and reaction kinetics are limited in the public domain, its chemical behavior can be reliably predicted based on the well-established chemistry of primary alcohols and cyclopropylcarbinyl systems. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this valuable building block in their synthetic endeavors. Further research into the quantitative aspects of its stability and reactivity would be a valuable addition to the chemical literature.

References

- 1. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both - Google Patents [patents.google.com]

- 2. This compound | CAS#:2566-44-1 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Cyclopropylethan-1-ol | C5H10O | CID 137642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. This compound [chembk.com]

- 7. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound(2566-44-1) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 2-Cyclopropylethanol: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopropylethanol, a valuable building block in organic synthesis and drug discovery. The document details its commercial availability, outlines a laboratory-scale synthesis protocol, and provides methods for its purification and characterization. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, quantity, and pricing. Please note that prices and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Lead Time |

| Thermo Scientific Chemicals | 2566-44-1 | 96% | 250 mg, 1 g, 5 g | $108.65 (1 g) | In Stock |

| Synthonix, Inc. | 2566-44-1 | 97% | 1 g, 5 g, 10 g | $35 (1 g), $60 (5 g), $110 (10 g) | In Stock |

| Abound Chem | 2566-44-1 | 98% | 1 g, 5 g, 10 g, 25 g | $25 (1 g) | In Stock (1g) |

| ChemScene | 2566-44-1 | ≥97% | Varies | Inquiry | 1 Day |

| Chemazone | 2566-44-1 | N/A | 1 mg | $1,590.00 | 4 weeks |

| CP Lab Safety | 2566-44-1 | min 97% | 1 gram | Inquiry | N/A |

| Conier Chem&Pharma Limited | 2566-44-1 | 99.00% | Inquiry | Inquiry | Average 350 days |

Synthesis of this compound

The following protocol describes a potential laboratory-scale synthesis of this compound based on the reduction of cyclopropylacetaldehyde. This method is adapted from established procedures for the synthesis of cyclopropylethanol and related compounds.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Cyclopropyl-2,3-epoxypropionic acid ester

-

Base (e.g., Sodium methoxide)

-

Acid (e.g., Dilute sulfuric acid)

-

Reducing agent (e.g., Sodium borohydride)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Solvolysis of the Epoxy Ester: In a round-bottom flask, dissolve the 3-cyclopropyl-2,3-epoxypropionic acid ester in methanol. Add a catalytic amount of a base, such as sodium methoxide, and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Hydrolysis to Aldehyde: Carefully add a dilute solution of sulfuric acid to the reaction mixture to neutralize the base and facilitate the hydrolysis of the intermediate to form cyclopropylacetaldehyde.

-

Extraction of Aldehyde: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the solution using a rotary evaporator at low temperature to avoid volatilization of the aldehyde.

-

Reduction to Alcohol: Dissolve the crude cyclopropylacetaldehyde in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for several hours until the reduction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

A workflow for the synthesis and purification of this compound is depicted in the following diagram:

Analytical Methods

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS) is suitable for the analysis.

Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent, such as dichloromethane or diethyl ether.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Split Ratio: 50:1

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

Expected Results: The retention time and the mass spectrum of the major peak should be compared with a known standard or literature data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for the structural elucidation of this compound. A 1H NMR spectrum for this compound is publicly available and can be used for comparison.[2]

Sample Preparation: Dissolve the sample in a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

Expected 1H NMR Chemical Shifts (in CDCl3, approximate):

-

Cyclopropyl protons (CH, CH2): δ 0.1-0.8 ppm (multiplets)

-

Methylene protons (-CH2-CH2OH): δ 1.5 ppm (quartet)

-

Methylene protons (-CH2OH): δ 3.7 ppm (triplet)

-

Hydroxyl proton (-OH): Variable, typically a broad singlet.

Expected 13C NMR Chemical Shifts (in CDCl3, approximate):

-

Cyclopropyl CH2: δ ~5 ppm

-

Cyclopropyl CH: δ ~10 ppm

-

-CH2-CH2OH: δ ~38 ppm

-

-CH2OH: δ ~62 ppm

The following diagram illustrates a general workflow for the analytical characterization of this compound:

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities or metabolic pathways of this compound. While cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique conformational and electronic properties, which can influence metabolic stability and binding affinity, the specific roles of this compound in biological systems have not been extensively studied.[3] Researchers are encouraged to investigate the potential biological effects of this compound in their specific areas of interest.

Conclusion

This compound is a commercially accessible and synthetically valuable compound. This guide provides a foundational understanding of its procurement, synthesis, and analysis, which should aid researchers and drug development professionals in its effective utilization. Further investigation into the biological properties of this compound is warranted to fully explore its potential in various scientific disciplines.

References

2-Cyclopropylethanol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 2566-44-1), a key reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk during its use in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the proper design of experiments and for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| CAS Number | 2566-44-1 | [1][2] |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][3] |

| Appearance | Clear, colorless liquid/oil | [4][5] |

| Boiling Point | 137-138 °C at 760 mmHg | [4][5] |

| Flash Point | 47 °C (117 °F) | [4][5] |

| Density | 0.975 - 1.0 g/cm³ (Predicted/Approximate) | [5][6] |

| Water Solubility | Miscible | [5][6] |

| Storage Temperature | Room temperature; some suppliers recommend -20°C for long-term storage | [2][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS) and the corresponding hazard statements.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Flammable Liquids | Category 3 | GHS02 | Danger | H226: Flammable liquid and vapor | [3][4][6] |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation | [3][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation | [1][3][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation | [3][6] |

Toxicological Information

While comprehensive toxicological properties have not been thoroughly investigated, the GHS classification provides a framework for understanding the acute toxicity of this compound.[1]

| Exposure Route | Hazard Classification | Toxicological Endpoint & Value Range (Based on GHS Classification) |

| Oral | Acute Toxicity, Category 4 | LD₅₀: > 300 mg/kg and ≤ 2000 mg/kg (Rat) |

| Inhalation | May cause respiratory irritation. | Data not available. |

| Dermal | Causes skin irritation. | Data not available. |

Note: No specific LD₅₀ value for this compound has been published. The value range provided is based on the criteria for GHS Acute Toxicity Category 4.

Experimental Protocols for Hazard Determination

The hazard classifications listed above are typically determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely methodologies used.

Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance, leading to its classification.

-

Principle: It is a stepwise procedure using a small number of animals (typically rats) per step. The outcome of one step determines the dose for the next. The method aims to classify the chemical into a defined toxicity class based on the observed mortality.[4][7]

-

Methodology:

-

Animal Model: Healthy, young adult rats of a single sex (typically females) are used.[4]

-

Dosing: The test substance is administered in a single oral dose via gavage. Dosing begins with a predetermined level based on available information (e.g., 300 mg/kg or 2000 mg/kg).[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]

-

Procedure: The test proceeds in a stepwise manner. If mortality is observed at a certain dose, the test is repeated with a lower dose. If no mortality is seen, a higher dose may be used. The number of animals affected at specific dose levels determines the final GHS classification.[7]

-

Acute Dermal Irritation (OECD Guideline 404)

This guideline assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal (albino rabbit). The resulting skin reaction is evaluated at specific intervals.[3][9]

-

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.[9][10]

-

Application: Approximately 0.5 mL of the liquid substance is applied to a small patch of shaved skin (about 6 cm²). The area is covered with a gauze patch for a 4-hour exposure period.[11]

-

Observation: After the exposure period, the patch is removed, and the skin is cleaned. Skin reactions (erythema and edema) are graded at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[11]

-

Classification: The substance is classified as a skin irritant based on the mean scores for erythema and edema.[9]

-

Acute Eye Irritation (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[12][13]

-

Methodology:

-

Animal Model: Healthy, adult albino rabbits are used.[12]

-

Application: A single dose (typically 0.1 mL for liquids) is instilled into the lower conjunctival sac of one eye. The eyelids are held together for a brief period.[5]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. The cornea (opacity), iris, and conjunctiva (redness and swelling) are scored. Observations may continue for up to 21 days to determine the reversibility of any damage.[12][13]

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.[5]

-

Safe Handling and Storage

A systematic approach to handling hazardous chemicals is essential. The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

Precautions for Safe Handling

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1]

-

Hygienic Practices: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area.[10]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[7][10]

Conditions for Safe Storage

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place.[10]

-

Incompatibilities: Keep away from heat and sources of ignition.[10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification | Reference(s) |

| Eye/Face | Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. | [1] |

| Skin | Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. Wear an impervious lab coat or clothing to prevent skin exposure. | [1][7] |

| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) respirator may be used. For higher-level protection or in case of insufficient ventilation, use an approved respirator with organic vapor cartridges (e.g., ABEK-P2). | [1] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [1][14] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists. | [1][14] |

| Eye Contact | Immediately rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][14] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the doctor. | [1] |

Fire Fighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[7][15]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool unopened containers.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with the substance. Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[1]

-

Containment and Cleaning: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite). Place the material in a suitable, closed container for disposal.[1]

Disposal Considerations

-

Product: Dispose of this material and its container through a licensed professional waste disposal service. Do not allow it to enter the sewage system. Burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. 2-Cyclopropylethan-1-ol | C5H10O | CID 137642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. testinglab.com [testinglab.com]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

The Cyclopropane Moiety: A Versatile Scaffold for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, including inherent ring strain and a high degree of s-character in its C-C bonds, impart a range of desirable attributes to bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the biological activities of cyclopropane-containing compounds, focusing on their applications in drug discovery, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

The Strategic Advantage of the Cyclopropyl Group in Drug Design

The incorporation of a cyclopropane ring into a drug candidate can offer several distinct advantages that address common challenges in drug development:

-

Enhanced Potency and Receptor Binding: The rigid nature of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.[1][3] This conformational constraint can lead to a more favorable entropic contribution to binding.[4]

-

Increased Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation by cytochrome P450 enzymes, which often target more flexible alkyl chains.[1][5] This enhanced stability can lead to a longer in vivo half-life, allowing for less frequent dosing.[1]

-

Improved Physicochemical Properties: The introduction of a cyclopropane moiety can modulate a compound's lipophilicity, solubility, and membrane permeability, which are critical parameters for oral bioavailability and distribution within the body.[6]

-

Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as vinyl groups or gem-dimethyl groups, offering a way to fine-tune the steric and electronic properties of a molecule while maintaining or improving its biological activity.[5][7]

Quantitative Analysis of Biological Activity

The biological activity of cyclopropane-containing compounds has been quantified across a range of therapeutic areas. The following tables summarize key data for representative compounds, providing a comparative overview of their potency.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Compound Example | IC50 | Ki | Reference(s) |

| Antiviral | SARS-CoV-2 3CLpro | Aldehyde 5c | 12 nM | - | [8] |

| Antiviral | SARS-CoV-2 3CLpro | Aldehyde 11c | 11 nM | - | [8] |

| Antiviral | MERS-CoV 3CLpro | Aldehyde 5c | 80 nM | - | [8] |

| Antiviral | MERS-CoV 3CLpro | Aldehyde 11c | 120 nM | - | [8] |

| Anticancer | Anaplastic Lymphoma Kinase (ALK) | Compound 1 | 80 nM | - | [9] |

| Anticancer | Anaplastic Lymphoma Kinase (ALK) | Compound 12 | 18 nM | - | [9] |

Table 2: Receptor Binding Affinity Data

| Compound Class | Target Receptor | Compound Example | Ki | Reference(s) | | :--- | :--- | :--- | :--- | | Histamine Receptor Ligand | Histamine H3 Receptor | (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane (13) | 1.31 nM |[3] | | Histamine Receptor Ligand | Histamine H3/H4 Receptor | (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane (5b) | 4.4 nM (H3), 5.5 nM (H4) |[2] | | Histamine Receptor Ligand | Histamine H3 Receptor | (2R,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane (6a) | 5.4 nM |[2] | | Histamine Receptor Ligand | Histamine H3 Receptor | (2S,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane (5a) | 20.1 nM |[2] |

Table 3: Antimicrobial and Cytotoxic Activity

| Compound Class | Target Organism/Cell Line | Compound Example(s) | MIC (µg/mL) | IC50 (µM) | Reference(s) |

| Antifungal | Candida albicans | F8, F24, F42 | 16 | - | [5] |

| Antibacterial | Staphylococcus aureus | F5, F9, F29, F53 | 32-64 | - | [5] |

| Antibacterial | Escherichia coli | F9, F31, F45 | 32-64 | - | [5] |

| Anticancer | HeLa (cervical cancer) | Dehydrozingerone-based butyl derivative | - | 8.63 | |

| Anticancer | LS174 (colon cancer) | Dehydrozingerone-based benzyl derivative | - | 10.17 | |

| Anticancer | A549 (lung cancer) | Dehydrozingerone-based benzyl derivative | - | 12.15 |

Signaling Pathways Modulated by Cyclopropane-Containing Compounds

Cyclopropane-containing molecules have been shown to modulate key signaling pathways implicated in various diseases.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[10] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[11] Some JAK inhibitors, which are used to treat these conditions, incorporate cyclopropane or related small ring structures to achieve selectivity and desirable pharmacokinetic properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy: histamine H3 and/or H4 receptor ligands with the 2,3-methanobutane backbone - PubMed [pubmed.ncbi.nlm.nih.gov]